ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate
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Overview
Description
Ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves the condensation of 4-bromophenylacetic acid with 7-hydroxy-4-chromenone in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature. The resulting intermediate is then esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate in dry acetone to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine in anhydrous solvents like dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can interact with reactive oxygen species (ROS) and exhibit antioxidant activity, protecting cells from oxidative damage.
Comparison with Similar Compounds
Ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-bromophenyl)propanoate: Similar in structure but lacks the chromen-4-one core, resulting in different chemical and biological properties.
4-Bromophenylacetic acid: A precursor in the synthesis of the target compound, with distinct reactivity and applications.
7-Hydroxy-4-chromenone: The chromen-4-one core structure, which is a key component of the target compound and contributes to its unique properties.
The uniqueness of this compound lies in its combination of the chromen-4-one core with the bromophenyl and ethyl ester moieties, providing a versatile scaffold for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO5/c1-3-24-20(23)12(2)26-15-8-9-16-18(10-15)25-11-17(19(16)22)13-4-6-14(21)7-5-13/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDJBMCBSWNLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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